molecular formula C12H11BrN2O3 B13711795 5-Bromo-4-(2,4-dimethoxyphenyl)imidazole-2-carbaldehyde

5-Bromo-4-(2,4-dimethoxyphenyl)imidazole-2-carbaldehyde

Katalognummer: B13711795
Molekulargewicht: 311.13 g/mol
InChI-Schlüssel: KPYCSPYBBOZVNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound identified as MFCD33022665 is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of MFCD33022665 involves a series of chemical reactions that are carefully controlled to achieve the desired product. The synthetic route typically includes the use of specific reagents and catalysts under defined temperature and pressure conditions. The exact details of the synthesis can vary depending on the desired purity and yield of the compound.

Industrial Production Methods

In an industrial setting, the production of MFCD33022665 is scaled up using optimized processes that ensure consistency and efficiency. These methods often involve continuous flow reactors and automated systems to maintain precise control over the reaction parameters. The industrial production also focuses on minimizing waste and maximizing the yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD33022665 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions involve the gain of electrons, and MFCD33022665 can be reduced under certain conditions to yield reduced forms.

    Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving MFCD33022665 typically use common reagents such as acids, bases, and solvents. The conditions for these reactions, including temperature, pressure, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from the reactions of MFCD33022665 depend on the specific reaction conditions and reagents used. These products can vary widely, ranging from simple derivatives to more complex compounds.

Wissenschaftliche Forschungsanwendungen

MFCD33022665 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore the potential therapeutic applications of MFCD33022665, including its use in drug development.

    Industry: The compound is used in various industrial processes, including the manufacture of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of MFCD33022665 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Eigenschaften

Molekularformel

C12H11BrN2O3

Molekulargewicht

311.13 g/mol

IUPAC-Name

5-bromo-4-(2,4-dimethoxyphenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C12H11BrN2O3/c1-17-7-3-4-8(9(5-7)18-2)11-12(13)15-10(6-16)14-11/h3-6H,1-2H3,(H,14,15)

InChI-Schlüssel

KPYCSPYBBOZVNK-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)C2=C(NC(=N2)C=O)Br)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.